Cas no 2209-91-8 (1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl-)

1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl- 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl-
- 3,3-BIS (METHOXYMETHYL)-2-PHENYL-1,3-DIOXANE
- 5,5-Bis(methoxymethyl)-2-phenyl-1,3-dioxane
- 5,5-bis-methoxymethyl-2-phenyl-[1,3]dioxane
- 5,5-Bis-methoxymethyl-2-phenyl-1,3-dioxan
- AC-13564
- 2209-91-8
- 5,5-bis(me-thoxymethyl)-2-phenyl-1,3-dioxane
- DTXSID80508059
- J-014495
- SCHEMBL24525320
- AKOS015961373
- 3,3-BIS(METHOXYMETHYL)-2-PHENYL-1,3-DIOXANE
- DB-381713
-
- インチ: InChI=1S/C14H20O4/c1-15-8-14(9-16-2)10-17-13(18-11-14)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
- InChIKey: KUOCKPGVDFMZBD-UHFFFAOYSA-N
- ほほえんだ: COCC1(COC(C2C=CC=CC=2)OC1)COC
計算された属性
- せいみつぶんしりょう: 252.1362
- どういたいしつりょう: 252.13615911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.055
- ふってん: 332.2°Cat760mmHg
- フラッシュポイント: 111.1°C
- 屈折率: 1.482
- PSA: 36.92
1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-335840-1 g |
3,3-bis (Methoxymethyl)-2-phenyl-1,3-dioxane, |
2209-91-8 | 1g |
¥2,783.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-335840-1g |
3,3-bis (Methoxymethyl)-2-phenyl-1,3-dioxane, |
2209-91-8 | 1g |
¥2783.00 | 2023-09-05 |
1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl- 関連文献
-
1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl-に関する追加情報
Professional Introduction to Compound with CAS No. 2209-91-8 and Product Name: 1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl
The compound with the CAS number 2209-91-8 and the product name 1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl represents a fascinating molecule in the realm of organic chemistry. This compound belongs to the class of dioxane derivatives, which are known for their unique structural and functional properties. The presence of multiple functional groups, including methoxymethyl and phenyl substituents, makes this molecule a subject of significant interest in various chemical and pharmaceutical applications.
Structurally, the molecule consists of a dioxane ring system with two methoxymethyl groups attached at the 5th carbon positions and a phenyl group at the 2nd carbon position. This arrangement imparts specific electronic and steric properties to the molecule, making it a versatile intermediate in synthetic chemistry. The dioxane ring itself is known for its stability and ability to participate in various chemical reactions, while the phenyl group introduces aromaticity and potential interactions with biological targets.
In recent years, there has been growing interest in dioxane derivatives due to their potential applications in pharmaceuticals and materials science. The compound 1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl has been explored in several research studies for its unique reactivity and utility as a building block in organic synthesis. One notable application is in the development of novel ligands for catalytic processes. The combination of the methoxymethyl groups and the phenyl ring allows for selective coordination with transition metals, facilitating various cross-coupling reactions that are pivotal in drug discovery.
Recent advancements in medicinal chemistry have highlighted the importance of dioxane derivatives as pharmacophores. The compound in question has been investigated for its potential role in modulating biological pathways. Studies suggest that the presence of the phenyl group enhances binding affinity to certain enzymes and receptors, making it a promising candidate for developing therapeutic agents. Additionally, the stability of the dioxane ring system ensures that the molecule can withstand harsh reaction conditions, which is crucial for industrial-scale applications.
The synthesis of 1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The introduction of multiple functional groups requires careful planning to ensure regioselectivity and high yields. Researchers have employed various strategies, including protecting group tactics and transition metal-catalyzed reactions, to achieve the desired structure efficiently. These synthetic methodologies not only highlight the versatility of this compound but also contribute to the broader field of organic chemistry.
In materials science, dioxane derivatives have found applications as monomers or intermediates in polymer synthesis. The compound's ability to undergo polymerization reactions makes it a valuable precursor for developing novel polymers with tailored properties. These polymers can exhibit enhanced thermal stability, mechanical strength, or biodegradability, depending on their chemical composition. The incorporation of functional groups like methoxymethyl and phenyl further expands their utility by allowing for post-polymerization modifications.
The environmental impact of dioxane derivatives is another area of concern that has prompted extensive research. While these compounds offer numerous benefits in chemical synthesis and drug development, their environmental fate must be carefully evaluated. Recent studies have focused on developing greener synthetic routes that minimize waste generation and reduce hazardous byproducts. By optimizing reaction conditions and employing sustainable methodologies, researchers aim to make the use of dioxane derivatives more environmentally friendly.
Future directions in the study of compounds like 1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl are likely to focus on expanding their applications in drug discovery and materials science. Advances in computational chemistry and high-throughput screening techniques will enable researchers to identify new molecular architectures with enhanced biological activity. Additionally, innovations in polymer chemistry may lead to the development of next-generation materials with improved performance characteristics.
In conclusion,1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl, as represented by CAS No. 2209-91-8, is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it a valuable tool in organic synthesis, pharmaceutical development,and materials science,while ongoing research continues to uncover new applications and improve its environmental sustainability.
2209-91-8 (1,3-Dioxane,5,5-bis(methoxymethyl)-2-phenyl-) 関連製品
- 2425-41-4([5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methanol)
- 6823-83-2(Chloroquine Sulfate Monohydrate)
- 2680752-25-2(benzyl N-(3,5-dichloro-4-sulfamoylphenyl)carbamate)
- 1261080-59-4(2-acetyl-5-Thiazolecarboxylic acid methyl ester)
- 1804487-33-9(5-Chloro-4-(difluoromethyl)-2-nitropyridine-3-carbonyl chloride)
- 1060259-78-0(4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide)
- 1361544-42-4(3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid)
- 1803424-90-9(2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid)
- 1396873-64-5(6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide)
- 2171480-50-3(6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylhexanoic acid)




